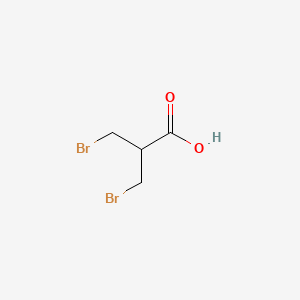
3-ブロモ-2-(ブロモメチル)プロパン酸
概要
説明
3-Bromo-2-(bromomethyl)propionic acid, also known as 3-bromo-2-bromomethylpropionic acid, is a brominated carboxylic acid with a molecular formula of C3H6Br2O2. It is a colorless liquid with a pungent odor and is occasionally used in organic syntheses. It is a useful reagent for organic synthesis, as it is a versatile building block for the production of a variety of compounds. In addition, it is a valuable intermediate for the synthesis of pharmaceuticals, insecticides, and other industrial chemicals.
科学的研究の応用
ベータ置換アクリレートの合成
3-ブロモ-2-(ブロモメチル)プロパン酸は、ベータ置換アクリレートの合成において重要な有機ビルディングブロックとして機能します 。これらのアクリレートは、接着剤からコーティングまで、幅広い用途を持つ高性能ポリマーを製造するためのポリマー化学において不可欠です。
医薬品中間体の調製
この化合物は、さまざまな医薬品中間体の調製において重要な役割を果たします。 たとえば、治療薬の製造における前駆体となる可能性のあるt-ブチル2-(フェニルチオメチル)プロペノエートを合成するために使用されます 。
ベータラクタムの合成
ペニシリンなどの抗生物質のクラスであるベータラクタムは、3-ブロモ-2-(ブロモメチル)プロパン酸由来のアミドの環化によって合成することができます。 このプロセスは、新しい抗菌薬を開発するために不可欠です 。
有機合成反応
アルキル化剤として、3-ブロモ-2-(ブロモメチル)プロパン酸は、さまざまな有機合成反応で使用されます。 有機分子にブロモメチル基を導入して、その化学構造と特性を改変することができます 。
硫黄含有化合物の調製
この化合物は、t-ブチル3-(フェニルチオ)-2-(フェニルチオメチル)プロペノエートなどの硫黄含有有機分子の調製に使用されます。 このような化合物は、材料科学において、および化学合成における中間体として応用されています 。
不斉合成における研究
3-ブロモ-2-(ブロモメチル)プロパン酸は、医薬品業界で重要なキラル化合物を製造するために不可欠な、不斉合成の分野で使用することができます 。
農薬および除草剤の開発
3-ブロモ-2-(ブロモメチル)プロパン酸のブロモメチル基は、農業化学の進歩に貢献する、新規の農薬および除草剤の開発に使用することができます 。
材料科学における応用
材料科学において、3-ブロモ-2-(ブロモメチル)プロパン酸の反応性を活用して、耐久性向上や熱安定性などの特定の特性を持つ高度な材料を作成することができます 。
Safety and Hazards
When handling 3-Bromo-2-(bromomethyl)propionic acid, personal protective equipment/face protection should be worn. It should only be used under a chemical fume hood. Contact with skin and eyes should be avoided. It should not be breathed in or ingested . It is moderately toxic by the intraperitoneal route .
将来の方向性
特性
IUPAC Name |
3-bromo-2-(bromomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJWQCLWOQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312632 | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41459-42-1 | |
| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Bromo-2-(bromomethyl)propionic acid?
A1: 3-Bromo-2-(bromomethyl)propionic acid serves as a valuable starting material for synthesizing various organic compounds. For example, it can be used to prepare:
- Substituted propenoates: Reacting the acid with thiophenol under appropriate conditions yields t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and the corresponding carboxylic acids. []
- Arylidene-β-lactams: The acid can be used to synthesize exo-methylene-β-lactams, which further react with arene diazonium salts in a Palladium-catalyzed Heck-type arylation to yield arylidene-β-lactams with high exo-regioselectivity and E-stereoselectivity. []
- Arsonomethyl Analogues: Reacting 3-Bromo-2-(bromomethyl)propionic acid with alkaline arsenite produces (RS)-3-Arsono-2-(hydroxymethyl)propionic acid. This compound acts as a substrate for yeast enolase, albeit with lower affinity and catalytic activity compared to the natural substrate, 2-phospho-D-glycerate. []
Q2: Why are arene diazonium salts preferred over traditional aryl halides in the synthesis of arylidene-β-lactams from 3-Bromo-2-(bromomethyl)propionic acid derivatives?
A: While aryl iodides, triflates, or bromides could theoretically be used in the Heck reaction with exo-methylene-β-lactams (derived from 3-Bromo-2-(bromomethyl)propionic acid), they result in low yields due to extensive decomposition of the starting materials at the elevated temperatures required. [] Arene diazonium salts provide a significant advantage as they allow the reaction to proceed under milder conditions, resulting in significantly improved yields and selectivities of the desired arylidene-β-lactams. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


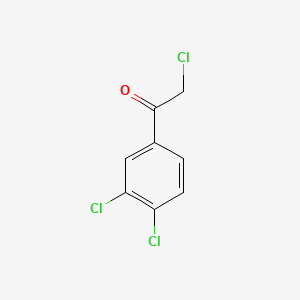

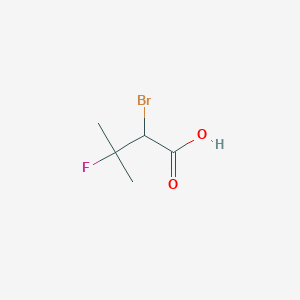


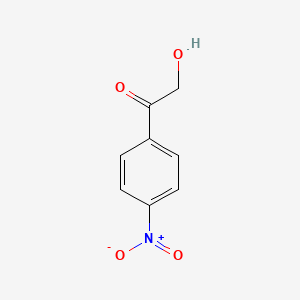
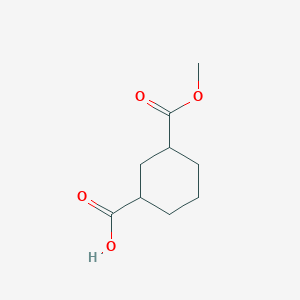
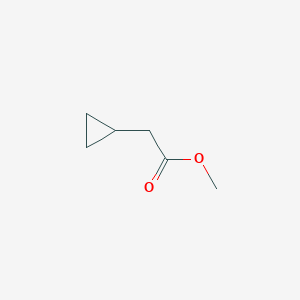
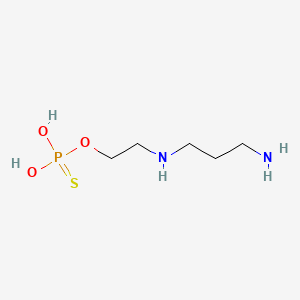

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)
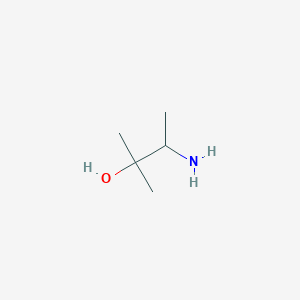
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

